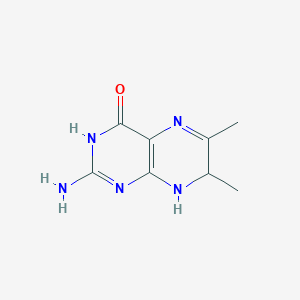
4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-7,8-dihydropterin is a derivative of pterin, a bicyclic heterocycle that plays a crucial role in various biological processes Pterins are known for their involvement in the biosynthesis of folic acid and other essential cofactors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-7,8-dihydropterin typically involves the derivatization of pterin at specific positions. One reported method includes the synthesis of intermediates such as 6-carboxylic acid ethyl ester-7,7-dimethyl-7,8-dihydropterin and 6-aldehyde-7,7-dimethyl-7,8-dihydropterin . These intermediates are synthesized using novel methods with high yields, such as 90% for the aldehyde derivative .
Industrial Production Methods
While specific industrial production methods for 6,7-Dimethyl-7,8-dihydropterin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like carboxylation, bromination, and esterification, which are common in the synthesis of pterin derivatives .
化学反应分析
Types of Reactions
6,7-Dimethyl-7,8-dihydropterin undergoes various chemical reactions, including:
Oxidation: Conversion to 7,8-dihydroxanthopterin under specific conditions.
Reduction: Reduction to tetrahydropterin forms, which are essential in biological systems.
Substitution: Nucleophilic substitution at ring carbons, which is a common reaction for pterin derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like dihydropteridine reductase for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation Products: 7,8-Dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Substitution Products: Various substituted pterins depending on the nucleophile used.
科学研究应用
6,7-Dimethyl-7,8-dihydropterin has several applications in scientific research:
作用机制
The mechanism of action of 6,7-Dimethyl-7,8-dihydropterin involves its role as a cofactor in enzymatic reactions. It participates in the folate biosynthesis pathway by acting as a substrate for enzymes like dihydropteroate synthase and dihydrofolate reductase . These enzymes catalyze the conversion of 6,7-Dimethyl-7,8-dihydropterin to its active forms, which are essential for the synthesis of nucleotides and amino acids .
相似化合物的比较
Similar Compounds
6-Hydroxymethyl-7,8-dihydropterin: Another pterin derivative involved in folate biosynthesis.
7,8-Dihydrobiopterin: A precursor in the synthesis of tetrahydrobiopterin, an essential cofactor in neurotransmitter synthesis.
Uniqueness
6,7-Dimethyl-7,8-dihydropterin is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. This methylation can influence the compound’s interaction with enzymes and its stability under various conditions .
生物活性
4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl- is a compound belonging to the pteridine family, which plays significant roles in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic applications.
- Chemical Formula : C9H12N4O
- Molecular Weight : 180.22 g/mol
- CAS Registry Number : 70786-93-5
Biological Significance
Pteridines are known for their role as coenzymes in several biological reactions. Specifically, the compound is involved in the synthesis of tetrahydrobiopterin (BH4), a crucial cofactor for various hydroxylation reactions in amino acid metabolism. The following sections detail its biological activities and implications.
Metabolic Pathways
4(1H)-Pteridinone can be synthesized from sepiapterin through enzymatic reactions involving sepiapterin reductase. This pathway is essential for producing BH4, which is vital for the metabolism of phenylalanine and tyrosine. Disruptions in this pathway can lead to metabolic disorders such as hyperphenylalaninemia due to deficiencies in enzymes like phenylalanine hydroxylase (PAH) .
Enzymatic Interactions
The compound acts as a substrate for various enzymes:
- Phenylalanine Hydroxylase (PAH) : Converts phenylalanine to tyrosine using BH4 as a cofactor.
- Tyrosine Hydroxylase : Involved in the synthesis of catecholamines.
The activity of these enzymes is crucial for neurotransmitter synthesis and overall metabolic health.
Therapeutic Applications
Research indicates that pteridine derivatives, including 4(1H)-Pteridinone, may have therapeutic potential in treating conditions like:
- Neurodegenerative Diseases : Due to their role in neurotransmitter synthesis.
- Metabolic Disorders : Such as phenylketonuria (PKU), where supplementation with BH4 can help manage elevated phenylalanine levels.
Case Studies
- Hyperphenylalaninemia Management : Clinical studies have shown that supplementation with BH4 can significantly reduce blood phenylalanine levels in patients with specific genetic mutations affecting PAH .
- Neuroprotective Effects : Experimental models suggest that pteridine derivatives may exhibit neuroprotective properties by enhancing neurotransmitter levels and reducing oxidative stress .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl- |
| Molecular Formula | C9H12N4O |
| Molecular Weight | 180.22 g/mol |
| CAS Registry Number | 70786-93-5 |
| Role in Metabolism | Coenzyme for PAH |
| Potential Therapeutic Uses | Neurodegenerative diseases, metabolic disorders |
属性
CAS 编号 |
5977-33-3 |
|---|---|
分子式 |
C8H11N5O |
分子量 |
193.21 g/mol |
IUPAC 名称 |
2-amino-6,7-dimethyl-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H11N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h4H,1-2H3,(H4,9,11,12,13,14) |
InChI 键 |
OWLLSSAGQBFJMC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=NC2=C(N1)N=C(NC2=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















